2-Methylthiophene

Hydrodesulfurization Catalysis Petroleum Refining

2-Methylthiophene (CAS 554-14-3) is a monomethyl-substituted thiophene derivative with the molecular formula C₅H₆S and molecular weight 98.17 g/mol. It exists as a clear, colorless to slightly yellow flammable liquid with a characteristic sulfurous, alliaceous, and roasted green odor.

Molecular Formula C5H6S
Molecular Weight 98.17 g/mol
CAS No. 554-14-3
Cat. No. B1210033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylthiophene
CAS554-14-3
Molecular FormulaC5H6S
Molecular Weight98.17 g/mol
Structural Identifiers
SMILESCC1=CC=CS1
InChIInChI=1S/C5H6S/c1-5-3-2-4-6-5/h2-4H,1H3
InChIKeyXQQBUAPQHNYYRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility112.6 mg/L @ 25 °C (exp)

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylthiophene (CAS 554-14-3): Properties and Class Positioning for Scientific Procurement


2-Methylthiophene (CAS 554-14-3) is a monomethyl-substituted thiophene derivative with the molecular formula C₅H₆S and molecular weight 98.17 g/mol [1]. It exists as a clear, colorless to slightly yellow flammable liquid with a characteristic sulfurous, alliaceous, and roasted green odor . Its fundamental physicochemical parameters include a boiling point of 113 °C, melting point of -63 °C, density of 1.014 g/mL at 25 °C, refractive index (n20/D) of 1.52, vapor pressure of 47.6 mmHg at 37.7 °C, and a calculated logP of approximately 2.33 [1]. As an α-substituted thiophene, the methyl group at the 2-position confers distinct electronic and steric properties that differentiate it from its β-substituted isomer (3-methylthiophene), unsubstituted thiophene, and other alkylated thiophene derivatives, with implications for reaction selectivity and application suitability.

Why 2-Methylthiophene (CAS 554-14-3) Cannot Be Interchanged with 3-Methylthiophene or Other Thiophene Derivatives


Substitution of 2-methylthiophene with its regioisomer 3-methylthiophene or other thiophene analogs introduces significant changes in reaction outcomes due to position-dependent reactivity. The position of the methyl substituent (α- vs β-) directly influences hydrodesulfurization (HDS) efficiency, C-S bond activation selectivity, and polymerization behavior [1][2]. In catalytic HDS, β-substituted thiophenes exhibit higher reactivities than α-substituted compounds, meaning 3-methylthiophene undergoes more facile desulfurization than 2-methylthiophene [1]. Conversely, α-substituted compounds demonstrate higher reactivity for hydrogenation of HDS products, creating a functional trade-off [1]. In transition metal-mediated C-S bond activation, 2-methylthiophene displays strong thermodynamic product selectivity (favoring activation of the unsubstituted C-S bond by 5.8 kcal/mol), while 3-methylthiophene yields a near 1:1 product mixture [2]. These position-dependent selectivities make generic substitution scientifically unsound and underscore the necessity of procuring the specific isomer for reproducible experimental outcomes.

2-Methylthiophene (CAS 554-14-3): Quantitative Differentiation Evidence for Scientific Selection


Hydrodesulfurization Reactivity: 2-Methylthiophene vs 3-Methylthiophene and Other Alkylthiophenes

In comparative HDS studies over Ni-Mo/Al₂O₃ catalyst at 225-300°C and 8 MPa H₂ pressure, β-substituted thiophenes (including 3-methylthiophene) exhibit higher HDS reactivity than α-substituted compounds such as 2-methylthiophene. Conversely, 2-methylthiophene demonstrates higher reactivity for the hydrogenation of HDS products compared to β-substituted analogs [1]. Additionally, the C-S bond scission selectivity in 2-methylthiophene yields pentane-2-thiol at a ratio 4 times higher than pentane-1-thiol, indicating that the C-S bond distal to the methyl group decomposes preferentially [1].

Hydrodesulfurization Catalysis Petroleum Refining

C-S Bond Activation Thermodynamic Selectivity: 2-Methylthiophene vs 3-Methylthiophene and Other 2-Substituted Thiophenes

DFT calculations on the oxidative addition of substituted thiophenes to the (C₅Me₅)Rh(PMe₃) fragment reveal that 2-methylthiophene strongly favors activation of the unsubstituted C-S bond over the methyl-substituted C-S bond by 5.8 kcal/mol, a thermodynamic preference confirmed experimentally. This contrasts with 2-cyanothiophene (7.6 kcal/mol favoring the substituted C-S bond), 2-methoxythiophene (2.6 kcal/mol favoring the substituted C-S bond), and 3-methylthiophene (approximately 1:1 product ratio, corresponding to a small 0.8 kcal/mol energy difference) [1].

Organometallic Chemistry C-S Bond Activation Rhodium Catalysis

Isomerization Reactivity Equivalence: 2-Methylthiophene and 3-Methylthiophene in HY Zeolite Catalysis

Quantum chemical calculations and experimental studies of methylthiophene transformation over HY zeolite (Si/Al = 16) at 350°C demonstrate that 2-methylthiophene and 3-methylthiophene exhibit identical reactivity in acid-catalyzed isomerization reactions. This equivalence is rationalized by the comparable stabilities of the cationic intermediates formed from both isomers [1]. However, both methylthiophene isomers show lower overall reactivity than methylbenzothiophene isomers under identical conditions [1].

Zeolite Catalysis Isomerization Disproportionation

Flavor Threshold and Organoleptic Profile: 2-Methylthiophene as a Differentiated Flavor Compound

2-Methylthiophene possesses a distinctive organoleptic profile characterized by sulfurous, alliaceous (onion-like), roasted, and green notes, with odor description validated at 0.01% concentration in propylene glycol . This compound has been identified in the volatile profiles of grilled and roasted beef, cooked shrimp, papaya, and whiskey . The flavor threshold and odor characteristics of 2-methylthiophene differ from other methylthiophene isomers and thiophene derivatives due to the α-position of the methyl substituent, which alters the electronic distribution of the aromatic ring and consequently the compound's interaction with olfactory receptors.

Flavor Chemistry Food Science Organoleptic Analysis

Cytochrome P450-Mediated Bioactivation: Regioselectivity Implications for Drug Development

Thiophene-containing compounds undergo cytochrome P450-mediated oxidation to reactive intermediates (e.g., sulfoxides, epoxides) capable of covalent binding to thiol nucleophiles in proteins, contributing to mechanism-based toxicity [1][2]. Differential oxidation of thiophene-containing regioisomers to reactive metabolites by CYP2C9 has been documented, with conformational factors triggering regioselectivity in bioactivation [2]. While 2-methylthiophene itself serves primarily as a synthetic building block rather than a drug substance, its α-methyl substitution pattern modulates electron density and steric accessibility of the thiophene ring relative to β-substituted or unsubstituted thiophenes, thereby influencing the metabolic fate of drug candidates derived from this scaffold.

Drug Metabolism Cytochrome P450 Toxicology

Electropolymerization Behavior: 2-Methylthiophene as a Monomer for Conductive Polymers

2-Methylthiophene serves as a monomer for the electrochemical synthesis of poly(2-methylthiophene), a conductive polymer with applications in sensors, energy storage devices, and electrochromic materials [1]. The α-position of the methyl group in 2-methylthiophene affects polymerization efficiency, polymer conductivity, and electrochemical reversibility compared to β-substituted derivatives (e.g., 3-methylthiophene) [1]. Research on thiophene electropolymerization has established that monomer structure (including substituent position) critically influences the steric conditions governing polymerization and the resultant polymer properties, with optimized electrosynthesis conditions enabling control over electrical and electrochemical characteristics [1]. 2-Methylthiophene's α-substitution creates distinct steric and electronic constraints during polymerization relative to β-substituted analogs, affecting polymer chain regularity and conjugation length.

Conductive Polymers Electropolymerization Materials Science

2-Methylthiophene (CAS 554-14-3): Evidence-Based Application Scenarios for Procurement Decisions


Hydrodesulfurization (HDS) Model Compound Studies and Catalyst Development

2-Methylthiophene is employed as a model sulfur compound in hydrodesulfurization research and catalyst screening due to its well-characterized reactivity profile. The compound exhibits a distinct 4:1 product ratio favoring pentane-2-thiol over pentane-1-thiol in C-S bond scission reactions over Ni-Mo/Al₂O₃ catalysts at 225-300°C and 8 MPa H₂ pressure [1]. This regioselective decomposition pathway, where the C-S bond distal to the methyl group undergoes preferential cleavage, provides a quantifiable benchmark for evaluating catalyst performance and understanding sulfur removal mechanisms from petroleum feedstocks. The α-substitution pattern of 2-methylthiophene produces HDS reactivity distinct from β-substituted analogs, making it a diagnostically useful probe compound for mechanistic studies [1]. Procurement of 2-methylthiophene specifically (rather than 3-methylthiophene or unsubstituted thiophene) is essential for studies requiring reproducible, well-documented C-S bond scission selectivity.

Organometallic C-S Bond Activation and Thiophene Ring-Opening Research

2-Methylthiophene serves as a preferred substrate for transition metal-mediated C-S bond activation studies due to its high thermodynamic regioselectivity. DFT calculations demonstrate a 5.8 kcal/mol preference for activation of the unsubstituted C-S bond over the methyl-substituted C-S bond upon reaction with (C₅Me₅)Rh(PMe₃), a prediction that has been experimentally validated [1]. This contrasts sharply with 3-methylthiophene, which yields a non-selective ~1:1 product mixture (0.8 kcal/mol difference) [1]. For organometallic chemists investigating thiophene ring-opening mechanisms, functionalization strategies, or developing new catalytic systems for desulfurization, 2-methylthiophene's predictable and clean selectivity offers significant experimental advantages over 3-methylthiophene, which produces complex product mixtures requiring separation. The availability of high-purity analytical standards (≥98.5% GC) [2] further supports quantitative mechanistic investigations.

Flavor and Fragrance Formulation and Food Chemistry Research

2-Methylthiophene is utilized in flavor chemistry for its characteristic sulfurous, alliaceous, roasted, and green odor notes, detectable at 0.01% concentration in propylene glycol [1]. The compound has been identified in the volatile profiles of cooked meats (grilled/roasted beef, shrimp), fruits (papaya), and alcoholic beverages (whiskey) [2]. For flavor houses and food science laboratories engaged in aroma reconstitution, authenticity studies, or Maillard reaction research, the specific α-substitution pattern of 2-methylthiophene produces a sensory signature distinct from β-substituted methylthiophenes and other thiophene derivatives. Isomer-specific procurement is therefore mandatory for accurate flavor profiling and reproduction. Procurement of analytical-grade 2-methylthiophene ensures accurate quantification in GC-MS and HPLC-based flavor analyses [3].

Pharmaceutical and Agrochemical Intermediate Synthesis

2-Methylthiophene serves as a versatile building block for the synthesis of pharmaceutical and agrochemical compounds. It has been employed in the preparation of (pyridinyl)(thienyl)pyridinones via rhodium-catalyzed dehydrogenative coupling with N-pyridinyl pyridones [1]. Patents citing 2-methylthiophene include its use in the synthesis of spiropyrrolidines as MDM2 inhibitors, pyrazolyl-triazolyl-pyridines as pest-control agents, and halogen-substituted compounds [1]. In medicinal chemistry applications, the choice between 2-methylthiophene and 3-methylthiophene is consequential because the substitution position affects both the metabolic fate of the resulting drug candidates—due to differential cytochrome P450-mediated oxidation patterns [2]—and the synthetic accessibility of specific structural motifs. For drug discovery and agrochemical development programs, procuring the correct methylthiophene isomer is essential for maintaining structure-activity relationships (SAR) integrity and reproducible synthetic outcomes.

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